molecular formula C21H18F2N2O3 B2647981 N-(2,6-difluorobenzyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide CAS No. 1172265-71-2

N-(2,6-difluorobenzyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide

Cat. No. B2647981
CAS RN: 1172265-71-2
M. Wt: 384.383
InChI Key: TXYYSCRNCVFJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18F2N2O3 and its molecular weight is 384.383. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorobenzyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorobenzyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Analysis

  • The compound has a unique conformation described in terms of the relative orientation of different planar fragments like the imidazole group, benzyl group, and acetamide fragment, contributing to our understanding of molecular structures in crystallography (Benznidazole et al., 2018).

Agricultural Applications

  • Derivatives of this compound have been synthesized and assessed for their herbicidal activity, demonstrating effectiveness against annual weeds and good rice selectivity, highlighting its potential use in agriculture (Hwang et al., 2005).

Photochemical and Thermochemical Modeling

  • The compound's analogs have been used in studies related to photochemical and thermochemical modeling, analyzing their potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency, contributing to renewable energy research (Mary et al., 2020).

Coordination Chemistry

  • Pyrazole-acetamide derivatives, related to the compound, have been synthesized and studied for their role in coordination chemistry, contributing to the understanding of hydrogen bonding in the self-assembly process (Chkirate et al., 2019).

Photoinduced Substitution Reactions

  • The compound has been involved in studies of photoinduced intramolecular substitution reactions of aryl halides, advancing our knowledge in organic chemistry and photochemistry (Park et al., 2002).

Enzyme Inhibitory Potential

  • Research has also explored its derivatives for their enzyme inhibitory potential, notably in the context of α-glucosidase and acetylcholinesterase inhibition, which has implications for medical chemistry (Abbasi et al., 2019).

Anti-Tumor Activities

  • Isoxazole compounds related to this chemical have been synthesized and shown to exhibit anti-tumor activities, indicating potential applications in cancer research (Qi Hao-fei, 2011).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c1-12-7-14-8-13(5-6-19(14)27-12)20-9-15(25-28-20)10-21(26)24-11-16-17(22)3-2-4-18(16)23/h2-6,8-9,12H,7,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYYSCRNCVFJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide

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